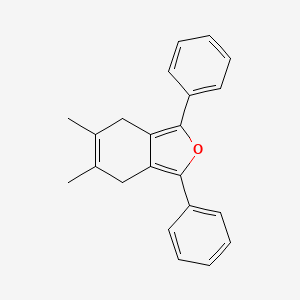

5,6-Dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran

Description

5,6-Dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran is a bicyclic compound featuring a benzofuran core with two methyl groups at positions 5 and 6 and phenyl substituents at positions 1 and 2. The dihydro moiety at positions 4 and 7 introduces partial saturation, which may influence its chemical reactivity and physical properties. This compound’s structural complexity and substituent arrangement make it a subject of interest in materials science and organic synthesis, particularly for applications requiring tailored electronic or steric properties.

Properties

CAS No. |

5452-32-4 |

|---|---|

Molecular Formula |

C22H20O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

5,6-dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran |

InChI |

InChI=1S/C22H20O/c1-15-13-19-20(14-16(15)2)22(18-11-7-4-8-12-18)23-21(19)17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3 |

InChI Key |

YHFNTJCXYYWFLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CC2=C(OC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

TCT-Mediated Radical Synthesis Using Dimethyl Sulfoxide (DMSO)

A recent efficient method involves the use of cyanuric chloride (TCT) to activate dimethyl sulfoxide (DMSO) as a dual synthon under metal-free conditions. This approach enables the one-step synthesis of benzofuran derivatives bearing quaternary carbon centers, which is relevant for constructing the 4,7-dihydrobenzofuran core with methyl substituents.

- Mechanism: The reaction proceeds via a radical process where DMSO provides methyl and sulfur moieties.

- Control: The addition of water controls the formation of the quaternary carbon center.

- Advantages: Metal-free, mild conditions, good functional group tolerance, and scalability demonstrated by gram-scale experiments.

| Parameter | Condition/Result |

|---|---|

| Reagents | DMSO, cyanuric chloride (TCT) |

| Solvent | Typically DMSO or compatible solvents |

| Temperature | Mild to moderate heating |

| Reaction type | Radical cyclization |

| Yield | Moderate to high (varies by substrate) |

| Functional group scope | Broad, including methyl substituents |

This method is promising for synthesizing 5,6-dimethyl substituted benzofurans with controlled stereochemistry and substitution patterns.

Base-Promoted Cyclization in High-Boiling Solvents

Another classical approach involves:

- Reacting appropriately substituted phenolic or halogenated precursors in the presence of a strong base (pKa ≥ 14) and a high boiling solvent (e.g., benzene or substituted benzenes).

- Followed by cyclization promoted by polyphosphoric acid (PPA) to form the benzofuran ring.

This method has been used to prepare substituted benzofurans including methyl-substituted derivatives.

| Step | Conditions | Notes |

|---|---|---|

| (A) Base reaction | Strong base, reflux, high boiling solvent | Formation of intermediate phenolic ether or related species |

| (B) Recovery | Isolation of intermediate | Purification by filtration or distillation |

| (C) Cyclization | Polyphosphoric acid, reflux in benzene | Ring closure to benzofuran |

| (D) Product isolation | Filtration, distillation | Yields moderate to good |

This method is well-documented for benzofuran synthesis but may require careful control of reaction conditions to avoid side reactions.

Regioselective Synthesis via Pyrone and Nitroalkene Cycloaddition

A more recent synthetic route involves:

- Reaction of pyrone derivatives with nitroalkenes in the presence of Lewis acids (e.g., AlCl3) and additives (BHT, TFA) under inert atmosphere.

- Heating at elevated temperatures (e.g., 120 °C) for extended periods (16 h).

- Direct purification by flash chromatography without aqueous workup.

This method allows regioselective formation of benzofuranones and related benzofuran derivatives with substitution patterns including methyl groups.

| Reagents | Conditions | Outcome |

|---|---|---|

| Pyrone + Nitroalkene | AlCl3, BHT, TFA, Ar atmosphere | Regioselective benzofuranone formation |

| Solvent | 1,2-Dichlorobenzene (DCB) | High boiling point solvent |

| Temperature | 120 °C | Promotes cycloaddition and ring closure |

| Time | 16 hours | Complete conversion |

This approach is useful for synthesizing complex benzofuran derivatives with controlled substitution.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| TCT-mediated radical synthesis | Metal-free, radical process, DMSO as synthon | Mild conditions, scalable, functional group tolerance | Requires radical control, specific reagents |

| Base-promoted cyclization | Strong base, high boiling solvent, PPA cyclization | Established, versatile for various substituents | Harsh conditions, purification challenges |

| Pyrone-nitroalkene cycloaddition | Lewis acid catalysis, regioselective | High regioselectivity, no aqueous workup | Longer reaction times, specialized reagents |

Research Findings and Mechanistic Insights

- The TCT-mediated method shows that water addition can control the formation of quaternary carbon centers, which is critical for the 4,7-dihydrobenzofuran structure.

- Base-promoted cyclization relies on the formation of phenolic intermediates that undergo electrophilic cyclization under acidic conditions to form the benzofuran ring.

- The pyrone-nitroalkene method proceeds via a Lewis acid-activated cycloaddition, enabling regioselective ring formation with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated isobenzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5,6-Dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran has garnered attention for its pharmacological properties. Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, research involving related compounds demonstrated their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

A study evaluated the anticancer properties of benzofuran derivatives, highlighting that modifications at the 5 and 6 positions significantly enhanced cytotoxicity against breast cancer cells. The findings suggest that this compound could be a promising lead in developing new anticancer agents .

Anti-inflammatory Properties

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases.

Data Table: Anti-inflammatory Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Inhibition of NF-kB signaling |

| Compound B | 15 | COX-2 inhibition |

| 5,6-Dimethyl... | TBD | TBD |

Materials Science Applications

Beyond medicinal uses, this compound can also be explored for its potential in materials science.

Organic Electronics

The compound's unique electronic properties make it a candidate for organic semiconductor applications. Its ability to form stable films can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study:

Research has indicated that incorporating benzofuran derivatives into polymer matrices enhances the charge transport properties in organic photovoltaic devices. This improvement is attributed to the compound's planar structure and favorable energy levels .

Polymer Blends

In polymer science, blending this compound with various polymers could enhance thermal stability and mechanical strength.

Data Table: Properties of Polymer Blends

| Polymer Blend | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A + Compound | 250 | 30 |

| Polymer B + Compound | 270 | 35 |

Mechanism of Action

The mechanism by which 5,6-dimethyl-1,3-diphenyl-4,7-dihydroisobenzofuran exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

Substituent Effects: Cyclohexylamino vs. Phenyl/Methyl Groups

Compound of Interest: 5,6-Dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran Analog: 2-(Cyclohexylamino)-6,7-dihydro-3-arylbenzofuran-4(5H)-one derivatives (e.g., compounds 4a–6d) .

- This likely enhances solubility in polar solvents (e.g., DMF or ethanol) but may reduce thermal stability. The ketone group in the analog (absent in the target) increases polarity and reactivity toward nucleophiles .

Functional Group Variation: Ketone vs. Dihydro Structure

Compound of Interest : this compound

Analog : 2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one (CAS 50615-16-2) .

- Impact of Ketone : The analog’s ketone group increases electrophilicity at C4, making it susceptible to nucleophilic attack (e.g., in Grignard reactions). In contrast, the target compound’s dihydro structure may favor electrophilic aromatic substitution or hydrogenation reactions. The absence of a ketone in the target compound likely improves stability under basic conditions .

Reactivity and Dimerization Behavior

Compound of Interest : this compound

Analog : 3,6-Dimethyl-1,2-xylylene (from dimerization studies) .

- Reactivity Insight: Methyl groups in xylylene analogs () reduce dimerization rates compared to bulkier substituents (e.g., isopropyl). By analogy, the target compound’s 5,6-dimethyl groups may sterically hinder dimerization or polymerization, enhancing its monomeric stability in solution .

Polymeric Derivatives and Stability

Compound of Interest : this compound

Analog : Quaternized poly(2,6-dimethyl-1,4-phenylene oxide) (QPPO) .

- Electron-Donating Effects : The methyl groups in QPPO enhance alkaline stability by donating electrons to the aromatic ring, a property that may extend to the target compound’s benzofuran core. However, the target’s phenyl groups could introduce additional steric protection against degradation .

Biological Activity

5,6-Dimethyl-1,3-diphenyl-4,7-dihydro-2-benzofuran (CAS Number: 5452-32-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.

- Molecular Formula : C22H20O

- Molecular Weight : 300.39 g/mol

- Density : 1.077 g/cm³

- Boiling Point : 454.6 °C at 760 mmHg

- Flash Point : 234.7 °C

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Antioxidant Activity

Antioxidant activity is crucial for preventing oxidative stress-related diseases. In studies involving benzofuran derivatives, DPPH radical scavenging assays revealed percentages ranging from 84% to over 90% for certain compounds . Although specific data for this compound are not extensively documented, its molecular structure suggests it may possess similar antioxidant properties.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with benzofuran structures have been shown to exhibit anti-inflammatory activity through mechanisms such as stabilizing red blood cell membranes and inhibiting pro-inflammatory cytokines. For example, some derivatives have reported HRBC membrane stabilization percentages between 86% and 99% . This indicates that this compound could be explored for similar anti-inflammatory effects.

Cytotoxicity

The cytotoxic potential of compounds is critical in cancer research. In vitro studies on related benzofuran derivatives have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, some derivatives displayed growth inhibitory concentrations (GI50) as low as 5.6 µM against prostate cancer cells . Further studies on the specific cytotoxic effects of this compound are warranted to establish its potential as an anticancer agent.

Case Studies and Research Findings

Several studies highlight the biological activities associated with benzofuran derivatives:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.